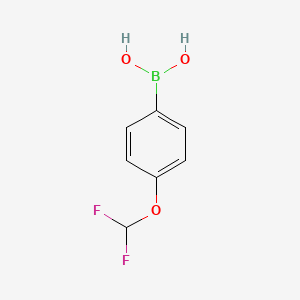

(4-(ジフルオロメトキシ)フェニル)ボロン酸

概要

説明

(4-(Difluoromethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BF2O3 and its molecular weight is 187.94 g/mol. The purity is usually 95%.

The exact mass of the compound (4-(Difluoromethoxy)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-(Difluoromethoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Difluoromethoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

炭水化物の蛍光センサー

(4-(ジフルオロメトキシ)フェニル)ボロン酸: は、炭水化物を検出できる蛍光センサーの開発に使用されます 。これらのセンサーは、ボロン酸がシス-1,2-または1,3-ジオールと可逆的に五員環または六員環の環状エステルを形成し、蛍光の大きな変化をもたらすという原理に基づいています。これは、糖尿病の治療における血糖値のモニタリングに特に役立ちます。

イオン性化合物の検出

この化合物は、フッ化物イオンやシアン化物イオンなどの強いルイス塩基と相互作用する能力があるため、さまざまなイオン性化合物の検出のためのセンシングアプリケーションに使用できます 。このアプリケーションは、特定のイオンの存在量を定量化する必要がある環境モニタリングや産業プロセスにおいて重要です。

生物学的ラベリングとタンパク質操作

(4-(ジフルオロメトキシ)フェニル)ボロン酸を含むボロン酸は、ジオールとの相互作用により、生物学的ラベリングとタンパク質操作に用いられます 。このアプリケーションは、タンパク質の機能と相互作用を追跡および研究するための生化学研究において重要です。

治療薬の開発

ボロン酸と生体分子の相互作用は、新規治療薬の開発への道を切り開きます 。たとえば、シグナル伝達経路を阻害したり、酵素を阻害したりできる分子を作成するために使用できます。これにより、創薬のための新しい道が開かれます。

グリコシル化分子の電気泳動

分析化学の分野では、(4-(ジフルオロメトキシ)フェニル)ボロン酸は、グリコシル化分子の電気泳動に使用されます 。この技術は、糖尿病などのさまざまな疾患に関連するタンパク質のグリコシル化レベルを分析するために重要です。

インスリン放出のためのスマートマテリアル

この化合物は、ヒドロゲルなどのスマートマテリアルの作成に不可欠であり、これらは自己制御型のインスリン放出デバイスの製造に使用できます 。これらの材料は体内の血糖値に反応し、糖尿病患者にインスリンを調整して放出します。

鈴木カップリング反応

有機合成において、(4-(ジフルオロメトキシ)フェニル)ボロン酸は、鈴木カップリング反応の反応物です 。このクロスカップリング反応は、複雑な有機分子を作成するために不可欠な炭素-炭素結合を形成するために広く使用されています。

マイクロ粒子とポリマーの作製

このボロン酸誘導体は、さまざまな分析方法で使用されるマイクロ粒子とポリマーの構成要素として使用されます 。これらの材料は、薬物の制御放出から応答性のセンサーシステムの作成まで、さまざまな用途があります。

Safety and Hazards

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, forming a complex with a palladium catalyst . The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond . The boronic acid then transfers its organic group to the palladium through a process called transmetalation .

Biochemical Pathways

The suzuki-miyaura coupling reaction in which it participates is a key step in the synthesis of many biologically active molecules .

Pharmacokinetics

It’s important to note that the compound should be stored in an inert atmosphere and under -20°c for stability .

Result of Action

The result of the action of 4-(Difluoromethoxy)phenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

生化学分析

Biochemical Properties

(4-(Difluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it a valuable tool in the study of enzyme mechanisms and protein interactions. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access .

Cellular Effects

In cellular environments, (4-(Difluoromethoxy)phenyl)boronic acid can influence various cellular processes. It has been observed to affect cell signaling pathways by inhibiting specific kinases, leading to alterations in gene expression and cellular metabolism. This compound can also impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

The molecular mechanism of (4-(Difluoromethoxy)phenyl)boronic acid involves its ability to form covalent bonds with serine and threonine residues in the active sites of enzymes. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Difluoromethoxy)phenyl)boronic acid can change over time due to its stability and degradation. It is generally stable under inert atmosphere and low temperatures, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of (4-(Difluoromethoxy)phenyl)boronic acid in animal models vary with dosage. At low doses, it can selectively inhibit target enzymes without significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

(4-(Difluoromethoxy)phenyl)boronic acid is involved in metabolic pathways that include its conjugation with glutathione and other cellular thiols. This conjugation can affect metabolic flux and alter the levels of various metabolites. Enzymes such as glutathione S-transferases play a role in its metabolism, facilitating its excretion from the body .

Transport and Distribution

Within cells and tissues, (4-(Difluoromethoxy)phenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, it may accumulate in the cytoplasm or be transported into the nucleus, depending on the presence of specific transporters .

Subcellular Localization

The subcellular localization of (4-(Difluoromethoxy)phenyl)boronic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, endoplasmic reticulum, or nucleus, where it exerts its biochemical effects. These localization patterns are crucial for its activity and function within the cell .

特性

IUPAC Name |

[4-(difluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4,7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZNJRNTHPKCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630394 | |

| Record name | [4-(Difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688810-12-0 | |

| Record name | [4-(Difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

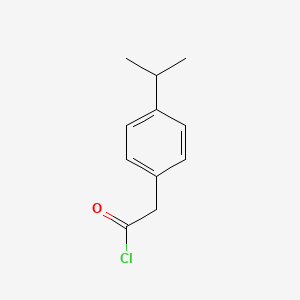

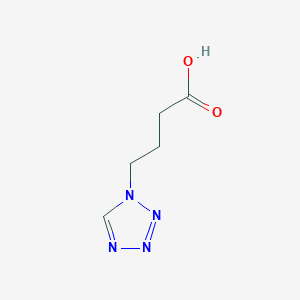

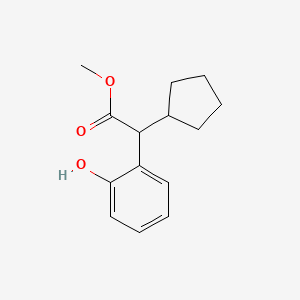

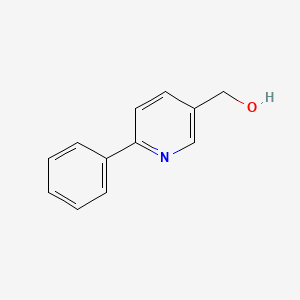

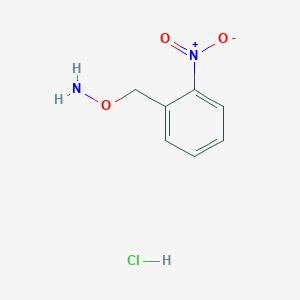

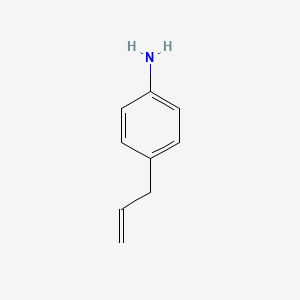

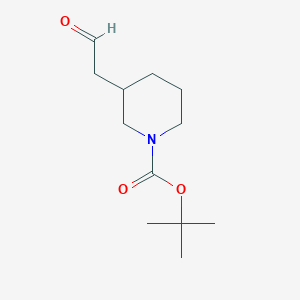

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)